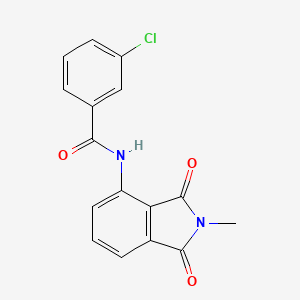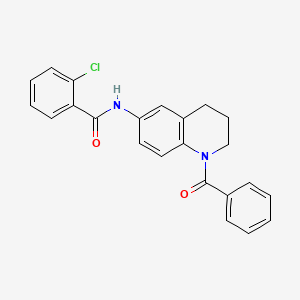![molecular formula C18H24N4O2S B6524007 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine CAS No. 1049549-65-6](/img/structure/B6524007.png)
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine” is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazine and piperazine rings, with the tert-butylbenzenesulfonyl group attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the basicity of the nitrogen atoms and the reactivity of the sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the aromatic rings, the basic nitrogen atoms, and the sulfonyl group .Mécanisme D'action
Target of Action
It’s known that the compound is structurally related to pyrazinamide , a first-line drug used in tuberculosis therapy, suggesting potential anti-tubercular activity.
Mode of Action
Based on its structural similarity to pyrazinamide , it may also interfere with the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis.
Result of Action
If it acts similarly to pyrazinamide , it might lead to the disruption of the bacterial cell wall, resulting in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. It is also a relatively stable compound, and is not easily degraded by light or heat. However, it is also relatively expensive, and is not suitable for large-scale synthesis.
Orientations Futures
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine has a wide range of potential future applications. It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the development of new drugs, and could be used as a catalyst in the synthesis of organic compounds. In addition, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new diagnostic tools, and could be used to study the effects of drugs on the human body.
Méthodes De Synthèse
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine can be synthesized through a number of methods. One of the most common methods involves the reaction of 4-tert-butylbenzenesulfonyl chloride and piperazine in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate, which is then reacted with a suitable nucleophile, such as an amine or an alcohol. The reaction is then quenched with a suitable acid, such as hydrochloric acid.
Applications De Recherche Scientifique
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine has a wide range of scientific research applications. It has been used as a pharmaceutical intermediate for the synthesis of drugs, including 5-methyl-1H-pyrazole-4-carboxylic acid and 4-chloro-2-methyl-1H-pyrazole-5-carboxylic acid. It has also been used in the synthesis of polymers, such as poly(2-hydroxyethyl methacrylate) and poly(vinyl acetate). It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an antioxidant in the synthesis of polymers.
Propriétés
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)15-4-6-16(7-5-15)25(23,24)22-12-10-21(11-13-22)17-14-19-8-9-20-17/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSZBRLWNTXVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523928.png)
![6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B6523932.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide](/img/structure/B6523942.png)

![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523968.png)
![methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523975.png)
![ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6523977.png)
![9-(3-chloro-4-fluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6523986.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B6523991.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)
![butyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-[1,3]thiazino[3,2-g]purin-3-yl}acetate](/img/structure/B6524005.png)

![2-(3,4-dimethoxyphenyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B6524016.png)
![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)